N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethylbenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopentylpiperidine moiety linked to a dimethylbenzamide group. Its distinct chemical properties make it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethylbenzamide typically involves the reaction of 1-cyclopentylpiperidine with 3,5-dimethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-phenoxyacetamide
- N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide
- N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide
Uniqueness
Its combination of a cyclopentylpiperidine moiety with a dimethylbenzamide group differentiates it from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-15-11-16(2)13-18(12-15)20(23)21-14-17-7-9-22(10-8-17)19-5-3-4-6-19/h11-13,17,19H,3-10,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFZYRVBSQZIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.